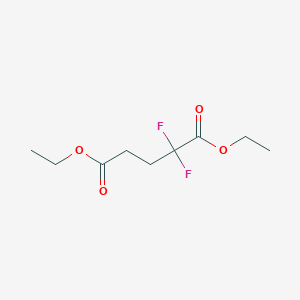
Diethyl 2,2-difluoropentanedioate
Cat. No. B1321868
Key on ui cas rn:
428-97-7
M. Wt: 224.2 g/mol
InChI Key: YVPKMLFMDHSTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741927B2
Procedure details


To a solution of ethyl bromodifluoroacetate (33.2 g) in tetrahydrofuran (94.0 g) was added ethyl acrylate (8.2 g) and copper powder (10.9 g). After heating to 50° C., TMEDA (9.5 g) was added dropwise and the reaction mixture was then stirred for 3 hours at the same temperature. Upon disappearance of ethyl acrylate as the starting material, to the reaction solution was added methyl t-butyl ether (MTBE, 73.7 g) followed by addition of 10% aqueous ammonium chloride solution (49.8 g) dropwise, and the mixture was then stirred for 30 minutes. The remaining copper residue was removed by filtration through a celite, and methyl t-butyl ether (MTBE, 66.3 g) was added to separate the layers. The separated organic layer was washed successively with 10% aqueous NH4Cl solution (66.3 g) and 3 N aqueous hydrochloric acid solution (99.6 g) in order and then distilled under reduced pressure to obtain 55.0 g of the desired title compound.



Name
copper
Quantity
10.9 g
Type
catalyst
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].CN(CCN(C)C)C.[Cl-].[NH4+]>O1CCCC1.[Cu].C(OC)(C)(C)C>[F:8][C:2]([F:9])([CH2:12][CH2:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
94 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
copper
|
|
Quantity
|
10.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCN(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
73.7 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
Step Four
|
Name
|
|
|
Quantity
|
49.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was then stirred for 3 hours at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was then stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining copper residue was removed by filtration through a celite, and methyl t-butyl ether (MTBE, 66.3 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the layers
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was washed successively with 10% aqueous NH4Cl solution (66.3 g) and 3 N aqueous hydrochloric acid solution (99.6 g) in order
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)OCC)(CCC(=O)OCC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 299.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
